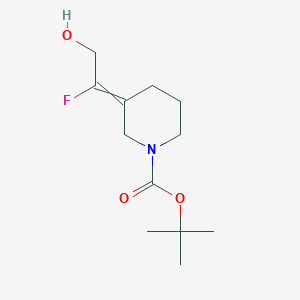

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate

描述

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a unique 1-fluoro-2-hydroxyethylidene substituent at the 3-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents, owing to the piperidine scaffold’s prevalence in bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides steric protection for the piperidine nitrogen, enhancing stability during synthetic transformations .

属性

IUPAC Name |

tert-butyl 3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCGMXWLFIVGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of N-Boc-piperidine

- Method: Reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Reaction conditions: Usually carried out in an inert solvent like dichloromethane at 0°C to room temperature.

- Outcome: Formation of N-Boc-piperidine with high purity, serving as the precursor for fluorination and hydroxyethylidene modifications.

Introduction of Fluorinated Side Chain

- Method: Nucleophilic substitution or addition reactions involving fluorinated aldehydes or ketones.

- Example: Condensation of N-Boc-piperidine with 1-fluoro-2-hydroxyethylidene derivatives, often via a Knoevenagel-type condensation or Wittig reaction.

- Reaction conditions: Typically performed under basic or acidic catalysis, with solvents such as ethanol, tetrahydrofuran (THF), or dichloromethane.

- Research finding: The condensation with fluorinated aldehydes like 1-fluoro-2-hydroxyethylidene aldehyde yields the desired fluorinated piperidine derivatives with good selectivity.

Specific Synthetic Routes

Method A: Condensation Approach

- Step 1: Synthesis of fluorinated aldehyde intermediates, such as 1-fluoro-2-hydroxyethylidene aldehyde, via fluorination of suitable precursors.

- Step 2: Condensation of N-Boc-piperidine with the fluorinated aldehyde under basic conditions (e.g., sodium hydride or potassium carbonate) to form the hydroxyethylidene linkage.

- Step 3: Purification through recrystallization or chromatography.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Fluorination of aldehyde precursor | - | Using Selectfluor or similar reagents |

| 2 | Condensation with N-Boc-piperidine, base, solvent | 70-85% | Typically performed at room temperature or slightly elevated temperatures |

| 3 | Purification | - | Recrystallization or chromatography |

Method B: Alternative Route via Nucleophilic Addition

- Step 1: Activation of the piperidine nitrogen with Boc protection.

- Step 2: Nucleophilic addition of fluorinated nucleophiles (e.g., fluorinated organometallic reagents) to suitable electrophilic centers.

- Step 3: Subsequent hydrolysis or dehydration to form the hydroxyethylidene moiety.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Boc protection of piperidine | >90% | Using Boc2O in dichloromethane |

| 2 | Addition of fluorinated nucleophile | 60-75% | Under inert atmosphere, low temperature |

| 3 | Hydrolysis/dehydration | 65-80% | Acidic or basic conditions |

Post-Synthesis Functionalization

Following the formation of the core structure, further steps include:

- Protection/deprotection cycles to facilitate selective modifications.

- Oxidation or reduction to adjust oxidation states.

- Introduction of the tert-butyl ester group via esterification reactions, often using tert-butyl alcohol and coupling reagents like DCC or EDC.

Notes on Reaction Conditions and Purification

- Solvent selection: Tetrahydrofuran (THF), dichloromethane, and ethanol are common.

- Temperature control: Reactions are often performed at 0°C to 25°C to prevent side reactions.

- Purification: Recrystallization, silica gel chromatography, and filtration are standard.

Data Summary and Comparative Analysis

| Preparation Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with fluorinated aldehyde | N-Boc-piperidine, fluorinated aldehyde, base | 70-85% | High selectivity, straightforward | Requires synthesis of fluorinated aldehyde |

| Nucleophilic addition | Boc-protected piperidine, fluorinated nucleophile | 60-75% | Versatile, adaptable | Sensitive to moisture, requires inert atmosphere |

| Esterification | Carboxylic acid derivatives, tert-butyl alcohol | 80-90% | Efficient, high purity | Needs prior functionalization |

化学反应分析

Types of Reactions

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The fluoro group can be reduced to a hydroxyl group.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

Substitution: Nucleophiles like sodium azide (NaN) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Chemistry

In chemistry, tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluoro and hydroxyl groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals or as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the fluoro group can enhance the metabolic stability of drug candidates, while the hydroxyl group can improve their solubility and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

作用机制

The mechanism of action of tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity to certain targets, while the hydroxyl group can participate in hydrogen bonding interactions.

相似化合物的比较

Comparative Data Table

生物活性

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a fluoro group, and a tert-butyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C10H16FNO3

- Molecular Weight : 219.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1001161-82-5

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Intermediate : Reaction of piperidine with tert-butyl chloroformate.

- Introduction of the Fluoro Group : The intermediate is then treated with a fluoro-substituted aldehyde under basic conditions to yield the final product.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluoro group can enhance binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions.

Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.

- Antibacterial Properties : Compounds with similar structures have been studied for their effectiveness against bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be useful in therapeutic applications.

Case Studies and Applications

Several studies have explored the potential applications of this compound in drug development:

- Anticancer Agents : A study demonstrated that derivatives of piperidine compounds exhibit significant cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs.

- Antimicrobial Agents : Research indicated that modifications to the piperidine structure could enhance antimicrobial activity, making it a candidate for developing new antibiotics.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C10H16FNO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1001161-82-5 |

| Antitumor Activity | Significant cytotoxicity against cancer cell lines |

| Antibacterial Properties | Effective against various bacterial strains |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar tert-butyl piperidine carboxylates often involves multi-step reactions, including Boc protection, fluorination, and hydroxylation. For example, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is synthesized via cyclopropylamine-thiocyanate coupling followed by piperidine ring functionalization . For the target compound, fluorination may require anhydrous conditions with reagents like DAST (diethylaminosulfur trifluoride), while hydroxylation could involve oxymercuration or enzymatic catalysis. Reaction monitoring via TLC or HPLC is critical to optimize yields (e.g., adjusting stoichiometry of fluorinating agents to avoid over-fluorination).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm fluorine substitution and hydroxyl group positioning (e.g., coupling constants for diastereotopic protons).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC with UV/RI detection : Assess purity (>95% recommended for biological studies) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions involving volatile fluorinating agents .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group or hydroxyl-fluorine interactions .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate energy barriers for reactions at the hydroxyl-fluorine site. For example, Gaussian 16 with B3LYP/6-31G(d) basis sets can model transition states for intramolecular cyclization .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s electrostatic potential maps with active-site residues .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .

- Isotopic labeling : Synthesize - or -labeled analogs to trace conformational changes.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate) to validate shifts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to:

- Acidic conditions : 0.1 M HCl at 40°C for 24 hours.

- Basic conditions : 0.1 M NaOH at 40°C for 24 hours.

- Oxidative stress : 3% HO at 25°C for 6 hours.

- Monitor degradation via LC-MS to identify hydrolyzed (e.g., loss of Boc group) or oxidized byproducts .

Q. What experimental designs are optimal for studying its pharmacokinetic properties in vitro?

- Methodological Answer :

- Microsomal stability assay : Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .

- Caco-2 permeability assay : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) measurements .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .

Contradictions and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

- Methodological Answer :

- Re-evaluate solvent effects : Simulate solvation models (e.g., CPCM in DFT) to account for polarity-driven stabilization .

- Verify steric hindrance : Use X-ray or NOESY data to confirm spatial constraints not captured in 2D models .

Q. Why might biological activity vary between enantiomers, and how can chirality be controlled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。